molecular formula C14H14 B1196317 1,1-Diphenylethane CAS No. 612-00-0

1,1-Diphenylethane

Cat. No.: B1196317
CAS No.: 612-00-0
M. Wt: 182.26 g/mol
InChI Key: BSZXAFXFTLXUFV-UHFFFAOYSA-N
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Description

1,1-Diphenylethane is an organic compound with the chemical formula C14H14. It is a derivative of ethane where two hydrogen atoms are replaced by phenyl groups. This compound is known for its aromatic properties and is used in various chemical applications.

Scientific Research Applications

1,1-Diphenylethane has several applications in scientific research:

Safety and Hazards

1,1-Diphenylethane may cause an allergic skin reaction. It is harmful if inhaled and can cause serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Pathways

1,1-Diphenylethane may be involved in various biochemical pathways. For instance, it has been reported that Pseudomonas putida PaW 736, a bacterium, can degrade this compound, using it as the sole source of carbon and energy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of this compound by Pseudomonas putida PaW 736 was observed under specific environmental conditions .

Biochemical Analysis

Biochemical Properties

1,1-Diphenylethane plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the biodegradation process, such as those found in the bacterium Pseudomonas putida . These interactions often involve the transformation of this compound into other compounds through enzymatic reactions. For example, Pseudomonas putida can degrade this compound, utilizing it as a carbon and energy source . The nature of these interactions typically involves the binding of this compound to the active sites of enzymes, facilitating its breakdown and subsequent utilization in metabolic pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In studies involving non-small cell lung cancer cells (A549), a derivative of this compound was found to reduce cell viability, inhibit migration, and induce apoptosis . This compound influences cell function by modulating cell signaling pathways, such as the STAT3 pathway, and altering gene expression. Specifically, this compound downregulates the expression of genes involved in cell survival and mobility, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding to biomolecules and influencing enzyme activity. It has been observed to mediate radical polymerization reactions, generating low molecular weight polymers through termination reactions . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interactions. These molecular interactions often result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, but it can undergo degradation through enzymatic processes . Over time, the degradation products of this compound may exhibit different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and can be metabolized efficiently by the organism. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Studies in animal models have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels. Understanding these dosage effects is crucial for assessing the safety and efficacy of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biodegradation. Enzymes such as those found in Pseudomonas putida play a key role in the breakdown of this compound, converting it into other compounds that can be utilized in metabolic processes . These pathways often involve the initial binding of this compound to enzyme active sites, followed by a series of chemical reactions that lead to its degradation and assimilation into cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within the cell can affect its localization and accumulation, influencing its biochemical activity and interactions with other biomolecules. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications The localization of this compound within subcellular structures can influence its interactions with enzymes and other biomolecules, thereby affecting its biochemical properties and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenylethane can be synthesized through several methods. One common method involves the alkylation of benzene with styrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH=CH2+C6H6C6H5CH2C6H5\text{C}_6\text{H}_5\text{CH=CH}_2 + \text{C}_6\text{H}_6 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 C6​H5​CH=CH2​+C6​H6​→C6​H5​CH2​C6​H5​

Another method involves the reaction of benzyl chloride with benzene in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-80°C and the use of a solvent such as dichloromethane.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The catalysts used in industrial production are often recyclable, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzophenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form diphenylmethane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Benzophenone.

    Reduction: Diphenylmethane.

    Substitution: Various substituted diphenylethanes depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylethylene: An analogue of 1,1-Diphenylethane with a double bond between the carbon atoms.

    Diphenylmethane: A similar compound with one less carbon atom in the ethane chain.

    Benzophenone: The oxidation product of this compound.

Uniqueness

This compound is unique due to its stability and versatility in chemical reactions. Unlike 1,1-Diphenylethylene, it does not have a double bond, making it more stable under various reaction conditions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-phenylethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZXAFXFTLXUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041218
Record name 1,1-Diphenylethane
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-ethylidenebis-
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CAS No.

612-00-0, 38888-98-1
Record name 1,1-Diphenylethane
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Record name 1,1-Diphenylethane
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Record name Benzene, (phenylethyl)-
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Record name 1,1-DIPHENYLETHANE
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Record name 1,1-Diphenylethane
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Record name (phenylethyl)benzene
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Synthesis routes and methods I

Procedure details

3(a) An aromatic polyamine mixture made up of 2.6% of diaminotoluene (isomer mixture), 6.2% of diaminomethyl diphenylmethane (isomer mixture containing more than 90% of diamines of the type containing one amino substituent on each aromatic ring) and 91.2% of triamino-methyl diphenyl methane (isomer mixture containing more than 90% of triamines with one amino group on the unsubstituted aromatic ring and two amino groups on the methyl-substitued aromatic ring) was obtained by the nitration of methyl diphenyl methane, followed by catalytic hydrogenation using Raney nickel in accordance with European Patent Application No. 46,917. 350 g of this polyamine mixture were hydrogenated at 200° C./275 bars in accordance with Example 1(a) in the presence of 35 g of ruthenium (5%)/aluminum oxide supported catalyst and 35 g of ammonia in a 0.7 liter stirrer-equipped autoclave. After distillation twice, the hydrogenation product which was 91% triaminomethyl dicyclohexyl methane corresponding to formula (I) (R=CH3), and 9% diaminomethyl dicyclohexyl methane, was isolated in a yield of 69.2 g (B.p. 132°-148° C./0.1 mbar).
[Compound]
Name
3(a)
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reactant
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[Compound]
Name
polyamine
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
diaminomethyl diphenylmethane
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[Compound]
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diamines
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reactant
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[Compound]
Name
aromatic ring
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0 (± 1) mol
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reactant
Reaction Step Six
Name
triamino-methyl diphenyl methane
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triamines
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[Compound]
Name
unsubstituted aromatic ring
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[Compound]
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methyl-substitued aromatic ring
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Synthesis routes and methods II

Procedure details

1,1-Diphenylethane (DPE) is a valuable hydrocarbon for conversion to benzophenone, which, in turn, can be converted to the corresponding nitro and amine derivatives. Unfortunately, there are no simple methods known for its preparation in high yield. Thus, Baeyer, Ber., VI, 223 (1873) attempted to prepare 1,1-diphenylethane by reacting paraldehyde with benzene in the presence of sulfuric acid, but obtained only a resinous material. Later, in Ber. VII, 1190 (1874), he isolated some 1,1-diphenylethane from a tarry reaction product in disappointingly low yield. Spilker et al., Ber., 65B, 1686 (1932), condensed benzene with styrene in the presence of sulfuric acid and obtained a 25 percent yield of 1,1-diphenylethane. Higher yields of the same product, from 40 to 50 percent, were obtained by Reichert et al., J. Am. Chem. Soc., 45, 3090 (1923) in the mercury-catalyzed condensation of benzene with acetylene in sulfuric acid. More recently, Baeyer et al. in Ber., 94, 1717 (1961) and Ber., 95, 1989, ( 1962), reacted benzene with acetylene in the presence of phosphoric acid which has been saturated with boron trifluoride to obtain 1,1-diphenylethane in 65 percent yield, as well as some polymeric substances.
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Yield
65%

Synthesis routes and methods III

Procedure details

1,1-Diphenylethane (DPE) is a valuable hydrocarbon for conversion to benzophenone, which, in turn, can be converted to the corresponding nitro and amine derivatives. Unfortunately, there are no simple methods known for its preparation in high yield. Thus, Baeyer, Ber., VI, 223 (1873) attempted to prepare 1,1-diphenylethane by reacting paraldehyde with benzene in the presence of sulfuric acid, but obtained only a resinous material. Later, in Ber. VII, 1190 (1874), he isolated some 1,1-diphenylethane from a tarry reaction product in disappointingly low yield. Spilker et al., Ber., 65B, 1686 (1932), condensed benzene with styrene in the presence of sulfuric acid and obtained a 25 percent yield of 1,1-diphenylethane. Higher yields of the same product, from 40 to 50 percent, were obtained by Reichert et al., J. Am. Chem. Soc., 45, 3090 (1923) in the mercury-catalyzed condensation of benzene with acetylene in sulfuric acid. More recently, Baeyer et al. in Ber., 94, 1717 (1961) and Ber., 95, 1989, ( 1962), reacted benzene with acetylene in the presence of phosphoric acid which has been saturated with boron trifluoride to obtain 1,1-diphenylethane in 65 percent yield, as well as some polymeric substances.
[Compound]
Name
65B
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Yield
25%

Synthesis routes and methods IV

Procedure details

The procedure of Example I was repeated except that the reaction mass contained 150 ml water, 5.6 g iron (99.9+% pure), 0.2 g CuCl (99.9% pure), and 25.4 g benzyl chloride. The reaction period was for 3 hr. 13.0 g of crude diphenylethane product was obtained. This represents a 71.4% yield.
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Two
Name
CuCl
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
71.4%

Synthesis routes and methods V

Procedure details

One known synthesis of this odorant is based on the Friedel-Crafts reaction of styrene with benzene (see Spilker and Schade, Chem. Berichte, 65 (1932), 1686. The product 1,1-diphenylethane was obtained in only 25% yield. Other procedures described in the literature, for example the reaction of benzyl chloride with toluene and cupric chlorides as catalysts (U.S. Pat. No. 3,679,760) or the oxidative coupling of ethylbenzene and benzene with a catalyst consisting of aluminum and cupric chlorides (U.S. Pat. No. 3,631,211) produce only low yields and/or require costly starting materials, so that industrial use is not practical.
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Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1-Diphenylethane?

A1: this compound has the molecular formula C14H14 and a molecular weight of 182.26 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using techniques like 1H NMR and infrared spectroscopy. [, ] These methods provide information about the compound's structure and bonding.

Q3: Describe a method for synthesizing this compound.

A3: this compound can be synthesized in a one-step process using benzene, ethyl aldehyde, and aluminum trichloride as raw materials. [] Another method involves the condensation of benzene with acetaldehyde using a macroporous perfluorosulfonic acid resin catalyst. []

Q4: How does this compound react with sulfur at elevated temperatures?

A4: Thermolysis of this compound in the presence of sulfur at 425 °C leads to the cleavage of the aliphatic carbon-carbon bond, yielding toluene as the principal product alongside benzene, ethylbenzene, diphenylmethane, trans-stilbene, phenanthrene, 2-phenylbenzothiophene, and 2,3,4,5-tetraphenylthiophene. []

Q5: How is benzophenone synthesized from this compound?

A5: Benzophenone can be synthesized via nitric acid oxidation of this compound. [] Additionally, synthetic fluorohectorite can catalytically convert 1,1-diphenylethylene to benzophenone and this compound. []

Q6: Can 1,1-diphenylethylene be converted to this compound?

A6: Yes, synthetic fluorohectorite can catalytically convert 1,1-diphenylethylene into both benzophenone and this compound. []

Q7: How does the structure of this compound affect its diffusion through rubbery polymers?

A7: The diffusion of radioactively tagged this compound through rubbery polymers is influenced by temperature and the degree of polymer swelling by the compound. Its translatory friction coefficient in different polymers correlates with that of n-hexadecane, suggesting a slightly less efficient mobility mechanism for this compound. []

Q8: What is the significance of this compound in polystyrene waste management?

A8: this compound is formed as a product during the catalyst-assisted modified thermal cracking of polystyrene waste in the presence of anisole and a bismuth trichloride catalyst. This process aims to convert toxic styrene monomer into less toxic byproducts, offering a potential solution for polystyrene waste recycling. []

Q9: Can this compound be used to formulate high-performance capacitor oil?

A9: Yes, this compound, synthesized from benzene and acetaldehyde, can be combined with benzyl toluene to formulate capacitor oil with comparable properties to commercially available products. []

Q10: What are the advantages of using this compound as a diluent for epoxy resins?

A10: this compound effectively reduces the viscosity of epoxy resin mixtures while maintaining desirable chemical resistance and mechanical, thermal, and electrical properties in the cured product. []

Q11: How does this compound improve the low-temperature properties of electrically insulating oil?

A11: Incorporating this compound (30-70 mass%) with specific alkylated diphenylmethane derivatives and a small percentage of either 1,2-diphenylethane or diphenylmethane results in an electrically insulating oil composition with improved low-temperature properties, hydrogen gas absorbability, and withstand voltage properties. []

Q12: How is computational chemistry used to study the interactions of this compound with lithium cations?

A12: Density functional theory calculations have been used to investigate the lithium cation basicity of this compound. These studies revealed that the most stable lithium complexes involve a “pincer effect” where the lithium cation interacts simultaneously with both benzene rings, leading to enhanced binding enthalpies. []

Q13: Have theoretical models been developed to understand the vibrational spectroscopy of this compound?

A13: Yes, theoretical models have been developed to simulate the vibrational spectra of this compound, particularly focusing on the CH stretch vibrations and their coupling to scissor modes. These models help interpret experimental infrared spectra and understand mode mixing in the molecule. []

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